

Spectroscopic Profile of Isobutyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl cinnamate*

Cat. No.: B085938

[Get Quote](#)

Introduction

Isobutyl cinnamate ($C_{13}H_{16}O_2$) is an organic compound classified as a cinnamic acid ester.^[1] It is a colorless to light yellow oily liquid with a sweet, fruity, balsamic odor.^[2] This compound is utilized as a flavoring agent in the food industry and as a fragrance ingredient.^{[3][4]} This guide provides an in-depth overview of the spectroscopic data for **isobutyl cinnamate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The experimental protocols for obtaining this data are also detailed.

Chemical Structure

The chemical structure of **isobutyl cinnamate** is provided below.

IUPAC Name: 2-methylpropyl (2E)-3-phenylprop-2-enoate^[3] Molecular Formula: $C_{13}H_{16}O_2$ ^[3]

Molecular Weight: 204.26 g/mol ^[3] CAS Number: 122-67-8^[3]

Spectroscopic Data

The following sections present the key spectroscopic data for **isobutyl cinnamate** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.^[5]

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.68	d, $J = 16.0$ Hz	1H	ArCH=
7.51-7.53	m	2H	Ar-H
7.37-7.39	m	3H	Ar-H
6.44	d, $J = 16.0$ Hz	1H	BuOCCH=
4.21	t, $J = 6.7$ Hz	2H	OCH ₂
1.66-1.73	m	2H	CH ₂ -Et
1.40-1.49	m	2H	CH ₂ -Me
0.97	t, $J = 7.4$ Hz	3H	CH ₃

Data sourced from similar butyl cinnamate structures, specific **isobutyl cinnamate** data may vary slightly.[\[6\]](#)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
166.7	C=O
144.4	ArCH=
134.7	Ar-C
130.3	Ar-CH
129.0	Ar-CH
128.1	Ar-CH
119.0	BuOCCH=
67.9	OCH ₂
22.1	CH ₂
14.2	CH ₃

Note: This is a representative spectrum for a similar cinnamate ester, and specific shifts for **isobutyl cinnamate** may differ.[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[\[8\]](#)

Wavenumber (cm ⁻¹)	Description
3060-3030	C-H stretch (aromatic)
2960-2850	C-H stretch (aliphatic)
1715	C=O stretch (ester)
1635	C=C stretch (alkene)
1580, 1495, 1450	C=C stretch (aromatic)
1250-1000	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[9]

m/z	Relative Intensity	Assignment
204	~25%	$[M]^+$ (Molecular Ion)
148	~52%	$[M - C_4H_8]^+$
131	100%	$[C_6H_5CH=CHCO]^+$ (Cinnamoyl cation)
103	~38%	$[C_6H_5CH=CH]^+$
77	~27%	$[C_6H_5]^+$ (Phenyl cation)

Data obtained from GC-MS analysis.[3]

Experimental Protocols

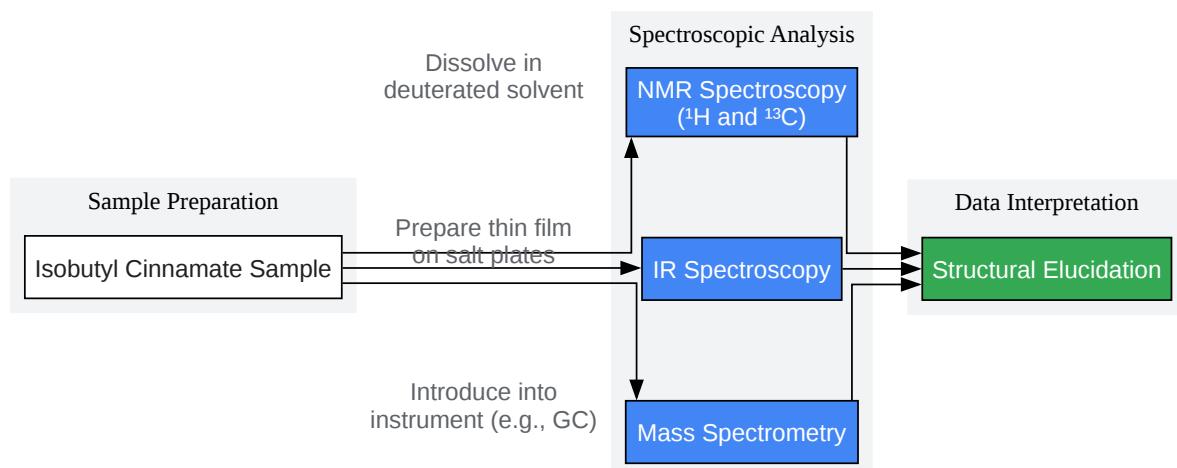
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A sample of **isobutyl cinnamate** is dissolved in a deuterated solvent, such as chloroform-d ($CDCl_3$), and transferred to an NMR tube.[10] The spectrum is acquired on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher for 1H NMR.[6] The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[5] For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.[11]

IR Spectroscopy

For a liquid sample like **isobutyl cinnamate**, the IR spectrum can be obtained by placing a few drops of the pure liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[12] This "sandwich" is then placed in the sample holder of an FT-IR spectrometer.[13] The instrument passes a beam of infrared radiation through the sample and a detector measures the amount


of light transmitted at each wavelength.[14] The resulting spectrum is a plot of transmittance versus wavenumber (cm^{-1}).[14]

Mass Spectrometry

For mass spectrometry, the **isobutyl cinnamate** sample is introduced into the ion source of the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.[15] In the ion source, the molecules are ionized, commonly by electron impact (EI), which involves bombarding the sample with a high-energy electron beam.[15] This process forms a molecular ion ($[\text{M}]^+$) and various fragment ions. These ions are then accelerated and separated in a mass analyzer based on their mass-to-charge (m/z) ratio.[9][15] A detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .[15]

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of **isobutyl cinnamate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **isobutyl cinnamate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for Isobutyl cinnamate (HMDB0037703) [hmdb.ca]
- 2. zhishangchem.com [zhishangchem.com]
- 3. Isobutyl Cinnamate | C13H16O2 | CID 778574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 肉桂酸异丁酯 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. webassign.net [webassign.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Infrared (IR) spectroscopy | Resource | RSC Education [edu.rsc.org]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of Isobutyl Cinnamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085938#spectroscopic-data-of-isobutyl-cinnamate-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com